![molecular formula C22H25N5O B5466409 [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B5466409.png)
[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
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Overview
Description
[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a cyclopentapyrazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, hydrazine, and various catalysts to facilitate the formation of the pyrazole and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. These methods often employ packed-bed reactors and catalytic systems to ensure consistent production quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another related compound with a similar structure but different functional groups.
Uniqueness
What sets [3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone apart is its combination of multiple ring structures, which provides unique reactivity and stability. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(21-18-9-4-10-19(18)24-26-21)27-11-5-8-16(14-27)20-17(13-23-25-20)12-15-6-2-1-3-7-15/h1-3,6-7,13,16H,4-5,8-12,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSNFCLFLHGHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC3=C2CCC3)C4=C(C=NN4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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